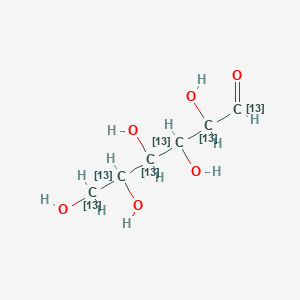

D-Glucose-13C6

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AEKYUDOOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110187-42-3 |

Source

|

| Record name | D-Glucose-13C6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Glucose-13C6: An In-depth Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-13C6 is a stable, non-radioactive isotopic form of glucose where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tracer in metabolic research, allowing scientists to track the journey of glucose-derived carbons through various metabolic pathways within cells, tissues, and whole organisms. Its application is central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions. By providing a detailed snapshot of cellular metabolism, this compound is instrumental in understanding disease states, particularly in cancer and metabolic disorders, and in the development of novel therapeutic strategies.[1][2]

This technical guide provides a comprehensive overview of this compound, its applications in metabolic tracing, detailed experimental protocols, and representative data.

Core Properties of this compound

This compound is chemically identical to its naturally occurring counterpart, D-glucose, ensuring that it is metabolized in the same manner by cells. The key difference lies in its increased molecular weight due to the presence of six ¹³C atoms. This mass shift is the basis for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | 186.11 g/mol |

| CAS Number | 110187-42-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Room temperature, protected from light and moisture |

The Role of this compound in Metabolic Tracing

Metabolic tracing with this compound allows researchers to elucidate the contributions of glucose to various key metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to determine the relative and absolute fluxes through these pathways.

The primary pathways traced using this compound are:

-

Glycolysis: The breakdown of glucose to pyruvate. Tracing this pathway helps in understanding the rate of glucose consumption and its conversion to lactate (B86563) (the Warburg effect in cancer cells) or its entry into the mitochondria for oxidative phosphorylation.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis. The PPP is crucial for maintaining redox balance and supporting cell proliferation.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration in the mitochondria, where pyruvate-derived acetyl-CoA is oxidized to produce ATP and biosynthetic precursors. Tracing the TCA cycle reveals the extent of glucose oxidation and its contribution to the synthesis of amino acids and fatty acids.

By quantifying the flux through these pathways, researchers can gain insights into the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer, diabetes, and neurodegenerative diseases. This understanding is critical for identifying potential therapeutic targets.[1][2]

Experimental Protocols

The following are generalized protocols for a this compound metabolic tracing experiment in cultured mammalian cells.

I. Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

-

Media Preparation: Prepare culture medium containing this compound as the sole glucose source. A common concentration is 25 mM, mimicking the glucose level in standard DMEM. The medium should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.

-

Labeling: When cells reach the desired confluency, replace the standard culture medium with the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of key metabolites no longer changes over time. This duration can vary depending on the cell line and the specific metabolites of interest, but a common timeframe is 6 to 24 hours.[3]

II. Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl.

-

Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

-

Cell Lysis and Metabolite Solubilization: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

III. LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as an acetonitrile/water mixture.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like those in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

-

Column: A common choice is a HILIC column with a polar stationary phase.

-

Mobile Phases: Typically, a gradient of two solvents is used, for example, Mobile Phase A: water with a small amount of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide, and Mobile Phase B: acetonitrile.

-

Gradient Program: A typical gradient starts with a high percentage of organic solvent, which is gradually decreased to elute the polar metabolites.

-

-

Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of glycolytic and TCA cycle intermediates.

-

Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions. This allows for the determination of the mass isotopomer distributions (MIDs) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite (e.g., M+0 for the unlabeled form, M+1 for the form with one ¹³C atom, M+2 for the form with two ¹³C atoms, and so on).

-

IV. NMR Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP). Transfer the solution to a 5 mm NMR tube.

-

NMR Spectroscopy: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: Provides an overview of the metabolite profile and can be used for quantification. The presence of ¹³C atoms will result in satellite peaks flanking the main proton signal, which can be used to determine isotopic enrichment.

-

1D ¹³C NMR: Directly detects the ¹³C nuclei, providing unambiguous information on the position of the label within the molecule.

-

2D NMR (e.g., ¹H-¹³C HSQC): Provides detailed information on the connectivity of protons and carbons, aiding in the identification of metabolites and the precise location of the ¹³C labels.

-

Data Presentation

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data can then be used in computational models to calculate metabolic fluxes. Below are tables of representative MID data from a study using the A549 lung cancer cell line cultured in the presence of [U-¹³C₆]glucose.[3]

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Glucose-6-phosphate | 0.05 | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.90 |

| Fructose-6-phosphate | 0.06 | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.89 |

| 3-Phosphoglycerate | 0.28 | 0.02 | 0.05 | 0.65 | - | - | - |

| Pyruvate | 0.25 | 0.02 | 0.06 | 0.67 | - | - | - |

| Lactate | 0.26 | 0.02 | 0.06 | 0.66 | - | - | - |

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 0.35 | 0.05 | 0.45 | 0.05 | 0.05 | 0.03 | 0.02 |

| α-Ketoglutarate | 0.40 | 0.05 | 0.40 | 0.05 | 0.05 | 0.05 | - |

| Malate | 0.45 | 0.05 | 0.35 | 0.10 | 0.05 | - | - |

| Aspartate | 0.48 | 0.05 | 0.32 | 0.10 | 0.05 | - | - |

Note: Data is representative and has been adapted from the supplementary information of the cited literature for illustrative purposes.[3] M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Visualizations

Metabolic Pathways

The following diagrams illustrate the flow of carbons from this compound through central metabolic pathways.

References

The Carbon Trail: A Technical Guide to D-Glucose-13C6 in Cellular Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Metabolism with a Stable Isotope Tracer

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering cellular physiology in both healthy and diseased states. D-Glucose-13C6, a non-radioactive, stable isotope-labeled form of glucose where all six carbon atoms are replaced with the heavy isotope ¹³C, has emerged as an indispensable tool for researchers. This powerful tracer allows for the precise tracking of glucose's journey through various metabolic pathways, providing quantitative insights into reaction rates, or fluxes. This technical guide delves into the core applications of this compound, offering detailed experimental protocols, data interpretation strategies, and visualizations to empower researchers in their quest to unravel the complexities of cellular metabolism. Its utility is particularly significant in cancer research and drug development, where altered glucose metabolism is a key feature.[1][2]

The fundamental principle behind using this compound lies in its ability to be metabolized by cells in the same manner as its unlabeled counterpart, D-glucose.[3] As the ¹³C-labeled glucose is taken up and processed, the heavy carbon atoms are incorporated into a multitude of downstream metabolites. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these metabolites.[4][5] This information, when coupled with computational modeling, enables the calculation of intracellular metabolic fluxes, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][6]

Core Applications in Cellular Metabolism

The versatility of this compound allows for its application across a wide spectrum of metabolic research, providing a comprehensive snapshot of central carbon metabolism.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone technique for quantifying the rates of metabolic reactions within a cell under specific conditions. By culturing cells in a medium where unlabeled glucose is replaced with this compound, a state of isotopic steady state is achieved, meaning the ¹³C enrichment in intracellular metabolites becomes constant over time.[4][7] Analysis of the mass isotopomer distributions (MIDs) of key metabolites provides the necessary data to solve for the fluxes through central carbon metabolism.[8]

Stable Isotope Tracing in Cancer Research

Cancer cells are known to exhibit profound metabolic reprogramming, most notably the "Warburg effect," characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen. This compound is instrumental in dissecting these altered metabolic phenotypes.[1] Tracing experiments can reveal how glucose carbons are shunted into various biosynthetic pathways to support rapid cell proliferation, including the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway.[1] For instance, studies have used this compound to demonstrate how certain cancer cell lines exhibit increased flux through the PPP to generate NADPH for antioxidant defense and building blocks for nucleotide synthesis.[1]

Drug Development and Mechanism of Action Studies

In the realm of drug development, this compound serves as a critical tool for identifying and validating metabolic drug targets and for elucidating the mechanism of action of therapeutic compounds.[5] By treating cells with a drug candidate and simultaneously performing a ¹³C-glucose tracing experiment, researchers can pinpoint which metabolic pathways are perturbed by the compound. This approach can confirm on-target effects and reveal potential off-target liabilities, providing invaluable information for lead optimization and clinical development.

Quantitative Data Presentation

The analysis of this compound tracing experiments generates large datasets of mass isotopomer distributions. Summarizing this quantitative data in a structured format is crucial for interpretation and comparison across different experimental conditions.

| Metabolite | Mass Isotopomer | Control Condition (Relative Abundance %) | Treated Condition (Relative Abundance %) |

| Glycolysis | |||

| Pyruvate | M+0 | 5 | 10 |

| M+3 | 95 | 90 | |

| Lactate | M+0 | 4 | 8 |

| M+3 | 96 | 92 | |

| TCA Cycle | |||

| Citrate | M+0 | 10 | 15 |

| M+2 | 70 | 60 | |

| M+3 | 5 | 8 | |

| M+4 | 10 | 12 | |

| M+5 | 5 | 5 | |

| α-Ketoglutarate | M+0 | 12 | 18 |

| M+2 | 65 | 55 | |

| M+3 | 8 | 10 | |

| M+4 | 10 | 12 | |

| M+5 | 5 | 5 | |

| Pentose Phosphate Pathway | |||

| Ribose-5-phosphate | M+0 | 20 | 15 |

| M+5 | 80 | 85 |

Caption: Representative mass isotopomer distribution data from a this compound tracing experiment. The table illustrates the relative abundance of different mass isotopomers for key metabolites in a control versus a drug-treated condition. "M+n" denotes a metabolite with 'n' carbon atoms labeled with ¹³C.

Key Experimental Protocols

The success of a this compound tracing experiment hinges on meticulous experimental design and execution. The following protocols provide a generalized framework that can be adapted to specific cell types and research questions.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.[9]

-

Media Preparation: Prepare culture medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard culture medium. Ensure all other nutrient concentrations are consistent.

-

Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-glucose-containing medium.

-

Incubation: Culture the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but typically ranges from a few hours to 24 hours.[7] It is crucial to perform a time-course experiment to determine the point of isotopic steady state for the specific experimental system.[7]

II. Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. A common method is to aspirate the medium and immediately add a cold quenching solution (e.g., 80% methanol) to the culture plate.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to lyse the cells and extract the metabolites.

-

Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

III. Mass Spectrometry Analysis

-

Instrumentation: Utilize a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), for the analysis of metabolite labeling patterns.[4]

-

Sample Derivatization (for GC-MS): For GC-MS analysis, metabolites often require chemical derivatization to increase their volatility.

-

Data Acquisition: Acquire data in a manner that allows for the resolution and quantification of different mass isotopomers for each metabolite of interest.

IV. Data Analysis

-

Mass Isotopomer Distribution (MID) Calculation: For each metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).[8]

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the corrected MID data to a metabolic network model and estimate the intracellular fluxes.[6][10]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the flow of carbon from this compound through metabolic networks and for outlining the experimental process.

Caption: Carbon flow from this compound through central metabolic pathways.

Caption: General experimental workflow for a this compound tracing study.

Conclusion and Future Outlook

This compound has revolutionized our ability to study cellular metabolism, providing a dynamic and quantitative view of metabolic fluxes that is unattainable with traditional endpoint assays. The methodologies outlined in this guide provide a robust framework for researchers to employ this powerful tool in their own investigations. As analytical technologies continue to advance, offering increased sensitivity and resolution, the scope and precision of stable isotope tracing experiments will undoubtedly expand. Future applications may involve single-cell metabolic flux analysis and the integration of ¹³C tracing with other 'omics' technologies to create even more comprehensive models of cellular function. These advancements will continue to drive new discoveries in basic biology, disease pathogenesis, and the development of next-generation therapeutics.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to D-Glucose-¹³C₆: Safety, Handling, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-¹³C₆ is a non-radioactive, stable isotope-labeled form of glucose in which all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it an invaluable tracer for metabolic research, allowing scientists to track the fate of glucose carbons through various biochemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is central to metabolic flux analysis (MFA), providing critical insights into cellular physiology and disease states, particularly in cancer metabolism and drug development. This guide provides comprehensive safety and handling protocols, detailed experimental methodologies, and a visual representation of its application in key metabolic pathways.

Safety and Handling Guidelines

While D-Glucose-¹³C₆ is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential.[1] Some suppliers, however, may classify it as harmful if swallowed, in contact with skin, or if inhaled.[2] The following guidelines are derived from safety data sheets (SDS) provided by various manufacturers.

Hazard Identification and First Aid Measures

-

Hazard Classification: Generally not classified as hazardous.[1][3] However, one supplier classifies it as Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), and Acute Toxicity, Inhalation (Category 4).[2]

-

Potential Health Effects:

-

First Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[4]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

-

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment should be worn to minimize exposure.

-

Eye Protection: Safety glasses with side-shields or goggles are recommended.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: Wear a laboratory coat or other protective clothing.[3]

-

Respiratory Protection: In case of insufficient ventilation or when dust is generated, wear a NIOSH-approved respirator.[3]

Handling Precautions:

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and at the end of the workday.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage is at room temperature, protected from light and moisture.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Glucose-¹³C₆.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₁₂O₆ | [6] |

| Molecular Weight | 186.11 g/mol | [6] |

| CAS Number | 110187-42-3 | [2] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 150-152 °C | [5] |

| Solubility | Soluble in water | [5] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 25,800 mg/kg | [3] |

Table 3: Exposure Controls and Personal Protection

| Parameter | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. | [5] |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5] |

| Skin Protection | Chemical-resistant gloves and lab coat. | [3] |

| Respiratory Protection | NIOSH-approved respirator if dust is generated. | [3] |

Experimental Protocols

D-Glucose-¹³C₆ is a primary tracer for metabolic flux analysis. Below are generalized protocols for its use in cell culture followed by analysis with mass spectrometry or NMR.

Cell Culture Labeling Experiment

This protocol describes the general steps for labeling cells with D-Glucose-¹³C₆ to achieve isotopic steady-state for metabolomic analysis.

Materials:

-

Cell culture medium without glucose and glutamine

-

D-Glucose-¹³C₆

-

Standard cell culture reagents (e.g., dialyzed fetal bovine serum, antibiotics)

-

Ice-cold phosphate-buffered saline (PBS)

-

Quenching solution (e.g., cold 0.9% NaCl solution or 60% methanol (B129727) at -20°C)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)[5]

Methodology:

-

Media Preparation: Prepare the experimental medium by supplementing the glucose-free base medium with D-Glucose-¹³C₆ at the desired concentration (typically the same as standard glucose concentration, e.g., 5-25 mM). Add other necessary components like dialyzed serum and glutamine.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Tracer Incubation: Aspirate the standard culture medium and replace it with the pre-warmed D-Glucose-¹³C₆-containing medium.

-

Labeling: Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time is cell-line dependent and should be determined empirically, but is often between 18 and 24 hours.[7]

-

Metabolism Quenching: To halt enzymatic activity, rapidly quench the cells. Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.[5] Then, add the ice-cold quenching solution.

-

Metabolite Extraction: Aspirate the quenching solution and add the pre-chilled extraction solvent (e.g., 1 mL for a well in a 6-well plate).[5]

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[5]

-

Protein Precipitation: Vortex the samples and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[5]

-

Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.[5]

Sample Analysis by LC-MS/MS

Liquid chromatography-mass spectrometry is a common technique for analyzing the incorporation of ¹³C into downstream metabolites.

Materials:

-

LC-MS/MS system

-

Appropriate chromatography column (e.g., HILIC for polar metabolites)

-

Mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile)

Methodology:

-

Sample Preparation: The extracted metabolites from the previous protocol can be directly analyzed or dried down and reconstituted in a suitable solvent compatible with the LC method.

-

Chromatography: Inject the sample onto the LC system. Use a gradient elution method to separate the metabolites. For example, a HILIC column can be used with a gradient from high organic to high aqueous mobile phase.

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in a suitable mode (e.g., negative ion mode for many glycolytic intermediates). Monitor the mass isotopologue distributions (MIDs) for key metabolites to determine the extent of ¹³C incorporation.

Sample Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information on the specific positions of ¹³C labels within a molecule.

Materials:

-

High-field NMR spectrometer

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

Methodology:

-

Sample Preparation: Lyophilize the extracted metabolite sample to remove the solvent.[8]

-

Reconstitution: Reconstitute the dried sample in a suitable volume of deuterated solvent (e.g., D₂O).[8]

-

NMR Analysis: Transfer the sample to an NMR tube. Acquire both 1D (¹H, ¹³C) and 2D (e.g., HSQC, COSY) NMR spectra to identify metabolites and determine the positions of the ¹³C labels.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the flow of the ¹³C label from D-Glucose-¹³C₆ through central carbon metabolism and the general experimental workflow.

Caption: Metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Conclusion

D-Glucose-¹³C₆ is a powerful and safe tool for elucidating the complexities of cellular metabolism. By following proper safety and handling guidelines, researchers can effectively utilize this stable isotope tracer in a variety of experimental settings. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and professionals in drug development to design and execute robust metabolic studies, ultimately leading to a deeper understanding of biological systems and the discovery of new therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

Understanding Mass Isotopomer Distribution with D-Glucose-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled D-Glucose-13C6 ([U-13C6]Glucose) has become a cornerstone of metabolic research, providing a powerful lens to quantitatively track the fate of glucose carbons through intricate metabolic networks. By replacing the naturally abundant 12C with the heavy isotope 13C at all six carbon positions, researchers can trace the flow of these labeled carbons as they are incorporated into downstream metabolites. Subsequent analysis of the mass isotopomer distribution (MID) of these metabolites by mass spectrometry reveals the relative activities of various metabolic pathways. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of using this compound for mass isotopomer distribution analysis, with a focus on its relevance to drug development and disease research.

The utility of this compound as a tracer is central to the field of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions.[1] By monitoring how the 13C label is distributed in key metabolic intermediates, scientists can gain insights into the regulation of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This information is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for assessing the mechanism of action of therapeutic compounds that target metabolism.[3][4]

Core Principles of 13C-Tracer Analysis

The fundamental principle behind 13C-tracer studies is the introduction of a 13C-labeled substrate into a biological system and the subsequent measurement of 13C incorporation into downstream metabolites.[5] When cells are cultured in a medium containing [U-13C6]Glucose, the labeled glucose is taken up and metabolized. The 13C atoms are conserved throughout biochemical reactions, leading to the formation of metabolites enriched with 13C.[2]

Mass spectrometry (MS) is the primary analytical technique used to measure the mass isotopomer distributions of these labeled metabolites.[6][7] A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains.[8] For example, pyruvate (B1213749), a three-carbon molecule, can exist as M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), or M+3 (three 13C atoms). The relative abundance of these mass isotopomers provides a fingerprint of the metabolic pathways that produced the metabolite.

Key Metabolic Pathways Traced by this compound

The journey of the six 13C atoms from glucose can be followed through several key metabolic hubs:

-

Glycolysis: The breakdown of glucose to pyruvate results in fully labeled (M+3) pyruvate.

-

Pentose Phosphate Pathway (PPP): This pathway produces NADPH and precursors for nucleotide biosynthesis. The oxidative branch of the PPP decarboxylates glucose-6-phosphate, leading to the loss of the C1 carbon of glucose. This results in specific labeling patterns in downstream metabolites.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate enters the TCA cycle as acetyl-CoA (M+2) via pyruvate dehydrogenase (PDH) or as oxaloacetate (M+3) via pyruvate carboxylase (PC). The subsequent turns of the cycle lead to distinct labeling patterns in TCA cycle intermediates, which can be used to infer the relative activity of these two anaplerotic entry points.[7][9]

Below is a diagram illustrating the flow of 13C atoms from this compound through these central carbon metabolism pathways.

Experimental Protocols

A successful 13C-metabolic flux analysis experiment requires careful planning and execution. The general workflow involves cell culture and labeling, metabolite extraction, and mass spectrometry analysis.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Labeling Medium: Prepare a labeling medium by supplementing glucose-free culture medium with [U-13C6]Glucose at the desired concentration (typically the same as standard glucose concentration).[3]

-

Labeling Duration: The incubation time required to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites is constant, varies between cell lines and metabolic pathways. A time-course experiment is often necessary to determine the optimal labeling duration.[6]

2. Metabolite Extraction:

-

Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold solution, such as phosphate-buffered saline (PBS) or by adding a cold quenching solvent like methanol.[6]

-

Extraction: A common method for extracting a broad range of metabolites is to use a biphasic solvent system, such as methanol, water, and chloroform.[10] This separates polar metabolites (in the aqueous phase) from non-polar metabolites (in the organic phase).

-

Sample Preparation for MS: The dried metabolite extracts are reconstituted in a suitable solvent for either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis. For GC-MS, derivatization is often required to make the metabolites volatile.[7]

3. Mass Spectrometry Analysis:

-

Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) instruments, are preferred for their ability to resolve mass isotopomers with high accuracy.[11]

-

Data Acquisition: Data is typically acquired in full scan mode to capture the entire mass spectrum or using selected reaction monitoring (SRM) for targeted analysis of specific metabolites.[12]

Data Presentation and Analysis

The primary data obtained from a 13C-tracer experiment is the mass isotopomer distribution for each metabolite of interest. This data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) to accurately determine the fractional enrichment from the labeled substrate.[8]

Table 1: Example Mass Isotopomer Distribution Data for Pyruvate

| Mass Isotopomer | Unlabeled Control (%) | [U-13C6]Glucose Labeled (%) |

| M+0 | 98.9 | 10.2 |

| M+1 | 1.1 | 5.3 |

| M+2 | <0.1 | 1.5 |

| M+3 | <0.1 | 83.0 |

This is illustrative data and actual values will vary depending on the experimental conditions.

Fractional Contribution Calculation:

The fractional contribution (FC) of glucose to a particular metabolite can be calculated from the corrected MIDs. For a metabolite with 'n' carbon atoms, the fractional contribution from uniformly labeled glucose is calculated as:

FC = (Σ(i * Mi)) / n

where 'i' is the number of labeled carbons and Mi is the abundance of that mass isotopomer.

Metabolic Flux Analysis (MFA):

For a more quantitative analysis, the corrected MIDs of multiple metabolites are used as input for computational models that estimate the fluxes through the metabolic network.[5] Software packages are available to perform these complex calculations.

Applications in Drug Development

Understanding the metabolic adaptations of diseased cells, particularly cancer cells, is crucial for developing targeted therapies.[13] this compound tracing can be used to:

-

Identify Metabolic Liabilities: By mapping the metabolic fluxes in cancer cells, researchers can identify pathways that are essential for their growth and survival, which can then be targeted for drug development.

-

Elucidate Drug Mechanism of Action: If a drug is designed to inhibit a specific metabolic enzyme, 13C-tracer studies can confirm on-target effects by observing the expected changes in metabolite labeling patterns.[3]

-

Assess Drug Efficacy: The metabolic response of cells or tumors to a drug can be monitored to evaluate its efficacy.

Conclusion

Mass isotopomer distribution analysis using this compound is a powerful and versatile technique for probing the intricacies of cellular metabolism.[14] By providing a quantitative measure of metabolic pathway activity, it offers invaluable insights for basic research and drug development. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively apply this technology in their work. The continued advancement of mass spectrometry instrumentation and computational modeling will further enhance the capabilities of 13C-MFA, promising even deeper insights into the metabolic underpinnings of health and disease.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ckisotopes.com [ckisotopes.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to D-Glucose-13C6: Stability, Storage, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and proper storage of D-Glucose-13C6, a critical tracer in metabolic research. It further details experimental protocols for its use in tracing studies and visualizes key metabolic and signaling pathways, offering a comprehensive resource for professionals in the field.

This compound: Properties and Stability

This compound is a stable, non-radioactive, isotopically labeled form of D-glucose where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This labeling allows for the precise tracking of glucose metabolism through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | 186.11 g/mol |

| Appearance | White to off-white solid/powder |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Chemical Purity | ≥98% |

Stability Profile

This compound is a chemically stable compound when stored under appropriate conditions. As a solid, it has a long shelf life. In solution, its stability is dependent on the storage temperature and the solvent. Like its unlabeled counterpart, it can be susceptible to degradation under harsh conditions such as high temperatures and non-neutral pH.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and isotopic enrichment of this compound. The following tables summarize the recommended storage conditions for both solid and solution forms.

Table 1: Storage of Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1][2] | Minimizes chemical degradation. |

| Atmosphere | Store in a tightly sealed container.[1] | Protects from moisture and atmospheric contaminants. |

| Light | Protect from light.[1][3][4] | Prevents potential light-induced degradation. |

| Shelf Life | ≥ 4 years.[5] One supplier suggests re-qualifying after 5 years.[1] | The solid form is highly stable over extended periods. |

Table 2: Storage of this compound Solutions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for short-term (up to 1 month).[3][6] -80°C for long-term (up to 6 months).[3][6] | Low temperatures significantly slow down potential degradation in aqueous solutions. |

| Solvent | Sterile, nuclease-free water, saline, or appropriate buffer. | Depends on the experimental application. |

| Container | Tightly sealed, sterile vials. | Prevents solvent evaporation and microbial contamination. |

| Light | Protect from light.[3] | Minimizes light-induced degradation. |

| Preparation | Prepare fresh solutions for immediate use when possible.[6] | Minimizes the risk of degradation and contamination. |

Experimental Protocols

Protocol for Stability Assessment of this compound

While specific stability-indicating methods for this compound are not widely published, a general protocol can be adapted from ICH guidelines. This involves using a validated analytical method to detect and quantify the parent compound and any potential degradation products over time under various storage conditions.

Objective: To evaluate the stability of this compound in both solid form and in an aqueous solution under specified conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in HPLC-grade water at a concentration of 10 mg/mL.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

-

-

Sample Preparation for Stability Study:

-

Solid: Store 10-20 mg of solid this compound in amber glass vials under the desired temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

-

Solution: Prepare a 1 mg/mL solution of this compound in sterile water. Aliquot into sterile, sealed amber vials and store at recommended temperatures (e.g., 4°C, -20°C).

-

-

HPLC Analysis:

-

Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: 20 µL.

-

-

Procedure:

-

At specified time points (e.g., 0, 1, 3, 6 months), retrieve samples from storage.

-

For solid samples, accurately weigh and dissolve in water to a known concentration (e.g., 1 mg/mL).

-

Analyze the prepared samples and a fresh set of calibration standards by HPLC-RID.

-

Quantify the peak area of this compound and observe any new peaks that may indicate degradation products.

-

Calculate the percentage of this compound remaining compared to the initial time point.

-

Protocol for In Vitro Metabolic Tracing in Cell Culture

This protocol outlines a general workflow for using this compound to trace glucose metabolism in cultured mammalian cells.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare a labeling medium by replacing the glucose in a glucose-free base medium (e.g., DMEM) with this compound at the desired concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.

-

Aspirate the standard medium and wash the cells once with PBS.

-

Add the this compound labeling medium to the cells and incubate for a duration sufficient to approach isotopic steady-state (typically 6-24 hours, depending on the cell line and metabolic pathway of interest).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent, such as 80% methanol (B129727) (-80°C), to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples thoroughly.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Analysis by LC-MS:

-

Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Analyze the samples using an appropriate LC-MS method, such as HILIC chromatography coupled to a high-resolution mass spectrometer, to identify and quantify the mass isotopologues of downstream metabolites.

-

Protocol for In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for this compound administration in animal studies to investigate systemic metabolism.

-

Animal Preparation:

-

Acclimate animals to the experimental conditions.

-

For many studies, a period of fasting (e.g., 6-8 hours) is required to lower endogenous glucose levels.

-

-

Tracer Preparation and Administration:

-

Dissolve this compound in sterile saline to the desired concentration.

-

Sterile-filter the tracer solution before administration.

-

Administer the tracer via the desired route. Common methods include:

-

Bolus injection: A single, rapid injection (e.g., intravenous or intraperitoneal) for studying acute metabolic changes.

-

Continuous infusion: A constant infusion over a set period to achieve isotopic steady-state.

-

-

-

Sample Collection:

-

Collect blood samples at various time points into tubes containing an anticoagulant (e.g., EDTA).

-

Separate plasma by centrifugation and store at -80°C.

-

At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Flash-freeze the tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction and Analysis:

-

Extract metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., 80% methanol).

-

Analyze the extracts by LC-MS or GC-MS to determine the isotopic enrichment in glucose and downstream metabolites.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways where this compound is utilized as a tracer, as well as general experimental workflows.

Caption: Tracing ¹³C from this compound through Glycolysis and the TCA Cycle.

Caption: The flow of ¹³C through the Pentose Phosphate Pathway.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Khan Academy [khanacademy.org]

Correcting for Nature's Noise: An In-depth Technical Guide to Natural Abundance Correction in D-Glucose-13C6 Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled D-Glucose-13C6 is a cornerstone technique in metabolic research, enabling the elucidation of cellular metabolic pathways and fluxes. By introducing glucose with all six carbon atoms as the heavy isotope ¹³C, researchers can track its fate through various biochemical reactions. However, the interpretation of mass spectrometry data from these experiments is confounded by the natural abundance of stable isotopes. Carbon, in its natural state, is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[1] This naturally occurring ¹³C introduces a baseline level of heavy isotopes in all metabolites, which can obscure the true labeling patterns derived from the ¹³C-glucose tracer.

Principles of Natural Abundance Correction

In a ¹³C labeling experiment, the mass isotopologue distribution (MID) of a metabolite is measured by mass spectrometry. The MID represents the fractional abundance of each isotopologue, which is a molecule with a specific number of ¹³C atoms.[3] For instance, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The goal of natural abundance correction is to mathematically remove the contribution of naturally occurring ¹³C and other heavy isotopes (e.g., ¹⁵N, ¹⁷O, ¹⁸O) from the measured MID to reveal the true enrichment from the ¹³C-labeled tracer.

The correction process typically involves the use of a correction matrix that accounts for the probabilities of natural isotope incorporation for each element in the metabolite's chemical formula.[4][5] This matrix is then used to solve a system of linear equations to determine the corrected MID.

Several computational tools have been developed to automate this process, including AccuCor, IsoCor, and PolyMID.[6][7][8] These tools require the elemental formula of the metabolite and the measured MID as input to perform the correction.

Experimental Design and Protocols

A typical workflow for a this compound labeling experiment involves several key steps, from cell culture to data analysis.

Experimental Workflow

Detailed Experimental Protocols

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Formulation: Prepare culture medium containing [U-¹³C₆]glucose as the sole glucose source. The concentration of labeled glucose should be similar to that in standard culture medium.

-

Labeling Duration: The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolites of interest. Glycolytic intermediates typically reach steady state within minutes, while TCA cycle intermediates may take several hours.[9] A time-course experiment is recommended to determine the optimal labeling duration.

2. Metabolite Extraction:

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by washing the cells with ice-cold saline or phosphate-buffered saline.

-

Extraction: A common method for extracting polar metabolites involves the use of a cold methanol/chloroform/water mixture.[3]

-

Aspirate the culture medium and wash the cells with cold saline.

-

Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

3. Sample Derivatization for GC-MS Analysis:

Many metabolites, particularly sugars and organic acids, are not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to increase their volatility.[3]

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization Reaction: A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Add a solution of MSTFA in a solvent like pyridine (B92270) to the dried extract.

-

Incubate the mixture at an elevated temperature (e.g., 70°C for 60 minutes) to facilitate the reaction.[3]

-

After cooling, the sample is ready for GC-MS analysis.

-

4. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized metabolites, and the MS detects and quantifies the different mass isotopologues.

-

Data Acquisition: Data can be acquired in either full scan mode, which captures the entire mass spectrum, or in selected ion monitoring (SIM) mode, which focuses on specific ions of interest and can improve sensitivity.[3]

Data Presentation and Analysis

Mass Isotopologue Distributions (MIDs)

The raw output from the mass spectrometer is a series of peaks corresponding to different mass-to-charge ratios (m/z). After peak integration, the data is organized into Mass Isotopologue Distributions (MIDs) for each metabolite. The MID is a vector of the fractional abundances of each isotopologue (M+0, M+1, M+2, etc.).

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Unlabeled Glucose | 0.933 | 0.063 | 0.004 | 0.000 | 0.000 | 0.000 | 0.000 |

| Measured Labeled Citrate (B86180) | 0.100 | 0.150 | 0.300 | 0.250 | 0.150 | 0.050 | 0.000 |

| Corrected Labeled Citrate | 0.050 | 0.080 | 0.350 | 0.280 | 0.180 | 0.060 | 0.000 |

Natural Abundance Correction Workflow

The correction of raw MIDs is a critical data processing step.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cran.r-project.org [cran.r-project.org]

- 8. researchgate.net [researchgate.net]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Glucose-13C6 in Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using D-Glucose-13C6 is a powerful and widespread technique for investigating in vivo metabolism in mouse models. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all six carbon positions, this compound allows researchers to trace the metabolic fate of glucose through various biochemical pathways. This enables the quantification of metabolic fluxes and provides critical insights into cellular and whole-body physiology and pathophysiology. These studies are instrumental in understanding metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders, as well as in evaluating the mechanism of action of novel therapeutic agents.

This document provides detailed protocols for the administration of this compound in mice, sample collection, and metabolite extraction, along with data presentation guidelines and visualizations of key metabolic pathways and experimental workflows.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data and experimental parameters for this compound in vivo studies in mice. These values should be considered as a starting point and may require optimization based on the specific mouse strain, age, disease model, and research question.

Table 1: this compound Dosing and Administration

| Administration Route | Dosing Strategy | Typical Dosage | Vehicle | Notes |

| Intravenous (IV) | Bolus Injection | 20 mg (in 80 µL) repeated 3 times at 15-minute intervals | Sterile Saline or PBS | Useful for studying rapid metabolic processes. Repeated injections can achieve higher enrichment over longer periods. |

| Continuous Infusion | 0.012 mg/g/min | Sterile Saline or PBS | Ideal for achieving isotopic steady-state. Often preceded by a bolus injection to rapidly increase plasma tracer concentration. | |

| Bolus + Continuous Infusion | Bolus: 0.4 mg/g; Infusion: 0.012 mg/g/min | Sterile Saline or PBS | Combines the advantages of both bolus and continuous infusion methods. | |

| Intraperitoneal (IP) | Bolus Injection | 0.1 g/kg to 4 mg/g | Sterile Saline or PBS | A practical alternative to IV injection, providing comparable pharmacokinetic data for many applications. |

| Oral Gavage (OGTT) | Bolus Administration | 2 g/kg | Water | Used for oral glucose tolerance tests to study glucose absorption and whole-body metabolism. |

Table 2: Experimental Timelines and Sample Collection

| Experiment Type | Fasting Duration | Tracer Administration | Blood Sampling Timepoints | Tissue Harvest |

| Steady-State Labeling | 5-6 hours | Continuous IV Infusion | Baseline, then every 10-20 min during infusion | At the end of the infusion period. |

| Dynamic Tracing | 4-6 hours | IV or IP Bolus | Baseline, 5, 15, 30, 60, 90, 120 min post-injection | At various time points post-injection or at the experiment's conclusion. |

| Oral Glucose Tolerance Test (OGTT) | 6 hours | Oral Gavage | 0, 15, 30, 60, 90, 120 min post-gavage | At the end of the OGTT. |

Experimental Protocols

Animal Preparation and Acclimatization

-

Animal Strain: Select a mouse strain appropriate for the research question (e.g., C57BL/6 for general metabolic studies, NOD/SCID for tumor xenografts).

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment to minimize stress.

-

Fasting: Fasting is often employed to reduce variability in baseline metabolism. A typical fasting period is 5-6 hours. However, prolonged fasting can alter glucose homeostasis, so the duration should be standardized across all experimental groups.

This compound Tracer Preparation

-

Reconstitution: Dissolve this compound powder in a sterile, pyrogen-free vehicle such as 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.

-

Sterilization: Sterile-filter the this compound solution through a 0.22 µm filter before administration to prevent contamination.

Administration of this compound

a) Intravenous (IV) Infusion Protocol

This method is ideal for achieving a metabolic steady-state.

-

Catheterization: For conscious and unrestrained mouse studies, surgically implant a catheter into the jugular or tail vein at least 3-5 days prior to the experiment to allow for recovery.

-

Anesthesia: For terminal studies or when catheterization is not feasible, anesthetize the mouse using an appropriate agent (e.g., isoflurane).

-

Primed-Constant Infusion:

-

Administer an initial bolus ("priming dose") of the this compound solution to rapidly increase plasma enrichment.

-

Immediately follow with a continuous infusion at a constant rate using a calibrated infusion pump.

-

b) Intraperitoneal (IP) Injection Protocol

A simpler alternative to IV administration for bolus tracer studies.

-

Restraint: Gently restrain the mouse.

-

Injection: Administer the this compound solution as a single bolus into the intraperitoneal cavity.

Blood and Tissue Sample Collection

-

Blood Sampling: Collect small volumes of blood (e.g., 10-20 µL) at predetermined time points from the tail vein or saphenous vein. Use anticoagulant-coated tubes (e.g., EDTA or heparin) to prevent clotting.

-

Euthanasia: At the experimental endpoint, euthanize the mouse via an approved method (e.g., cervical dislocation or overdose of anesthetic).

-

Tissue Harvesting: Rapidly excise tissues of interest. To preserve the metabolic state, it is crucial to minimize the time between cessation of blood flow and freezing.

-

Flash-Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to quench all metabolic activity.

-

Storage: Store all samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues

The choice of extraction solvent depends on the physicochemical properties of the target metabolites. Biphasic solvent systems are commonly used to separate polar and nonpolar metabolites.

a) Methanol:Chloroform:Water Extraction

This method is effective for a broad range of metabolites.

-

Homogenization: Homogenize the frozen tissue powder in a pre-chilled mixture of methanol, chloroform, and water.

-

Phase Separation: Centrifuge the homogenate to separate the polar (aqueous/methanol), nonpolar (chloroform), and protein/lipid pellet phases.

-

Collection: Collect the desired phase(s) for analysis. The upper aqueous phase will contain polar metabolites like glucose and its derivatives.

-

Drying: Dry the collected supernatant, typically using a vacuum concentrator.

b) Ethanol:MTBE Extraction

This is another robust method for extracting a wide range of metabolites.

-

Homogenization: Homogenize the frozen tissue powder in a mixture of 75% ethanol.

-

Extraction: Add methyl-tert-butyl ether (MTBE) and water, vortex, and centrifuge to induce phase separation.

-

Collection and Drying: Collect the desired phases and dry them as described above.

Analysis of 13C-Labeled Metabolites

The extracted and dried metabolites are typically derivatized and then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of polar and nonpolar metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of ¹³C within a molecule.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Central carbon metabolism pathways traced by this compound.

Caption: General experimental workflow for in vivo this compound studies.

Application Notes and Protocols for D-Glucose-13C6 Analysis by GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of D-Glucose-13C6 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled glucose that serves as a powerful tracer in metabolic flux analysis (MFA) to investigate cellular metabolism in various physiological and pathological states. Proper sample preparation is critical for obtaining accurate and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry is a robust analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. However, sugars like glucose are non-volatile and require chemical modification (derivatization) to increase their volatility for GC-MS analysis. The use of this compound allows researchers to trace the metabolic fate of carbon atoms through various biochemical pathways, providing insights into cellular metabolism. The mass spectrometer detects the mass-to-charge ratio (m/z) of the derivatized sugar fragments, and the incorporation of 13C results in a mass shift, enabling the determination of isotopic enrichment.

This guide details two common derivatization methods: Oximation-Silylation and Alditol Acetylation. The choice of method depends on the specific research goals and the complexity of the sample matrix.

Experimental Protocols

Sample Extraction

The extraction of sugars from biological samples is a critical first step. The choice of extraction solvent and method will depend on the sample matrix.

For Cell Cultures:

-

Rapidly quench metabolic activity by adding a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).

-

Centrifuge the cell suspension to pellet the cells.

-

Extract the metabolites from the cell pellet using a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge to remove cell debris and collect the supernatant containing the extracted sugars.

For Plant Tissues:

-

Homogenize the frozen plant tissue in a pre-chilled mortar with liquid nitrogen.

-

Extract the homogenized tissue with a solvent mixture, such as methanol/chloroform (B151607)/water, to quench metabolic activity and extract polar metabolites.

-

Centrifuge the mixture to separate the polar (containing sugars), non-polar, and solid phases.

-

Collect the polar phase for further processing.

Derivatization Methods

This two-step process first converts the carbonyl group of the sugar to an oxime, which locks the sugar in its open-chain form and prevents the formation of multiple anomeric peaks. The subsequent silylation of hydroxyl groups increases volatility. This method may produce two chromatographic peaks (syn and anti isomers) for each sugar.

Materials:

-

Dried sugar sample

-

Pyridine

-

Ethylhydroxylamine hydrochloride (EtOx) or Methoxyamine hydrochloride

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ethyl acetate (B1210297)

-

Reaction vials with caps

-

Heating block or oven

-

Vortex mixer

Protocol:

-

Drying: Ensure the extracted sugar sample is completely dry. Lyophilization or drying under a stream of nitrogen gas is recommended.

-

Oximation:

-

Prepare a 40 mg/mL solution of EtOx in pyridine.

-

Add 200 µL of the EtOx solution to the dried sample (containing approximately 2 mg of sugar).

-

Heat the vial at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Add 120 µL of BSTFA to the cooled reaction vial.

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30-60 minutes.

-

Allow the vial to cool to room temperature.

-

-

Dilution and Analysis:

-

Dilute the derivatized sample with an appropriate volume of ethyl acetate (e.g., 320 µL).

-

Transfer an aliquot of the diluted sample to a GC vial for analysis.

-

This method involves the reduction of the sugar to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This produces a single peak per sugar, simplifying the chromatogram. However, different parent sugars can be converted to the same alditol (e.g., glucose and fructose).

Materials:

-

Dried sugar sample

-

Sodium borohydride (B1222165) solution (10 mg/mL in N-methylimidazole or 1M ammonia)

-

Glacial acetic acid

-

Methanol

-

Acetic anhydride (B1165640)

-

Chloroform

-

Reaction vials with caps

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Protocol:

-

Drying: Ensure the sugar sample is completely dry.

-

Reduction:

-

To approximately 2 mg of the dried sugar sample, add 60 µL of the sodium borohydride solution and 250 µL of water.

-

Heat the mixture at 37°C for 90 minutes.

-

Stop the reaction by adding 20 µL of glacial acetic acid.

-

-

Evaporation and Borate (B1201080) Removal:

-

Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.

-

To remove borate complexes, add 0.5 mL of methanol and evaporate to dryness. Repeat this step at least three times.

-

-

Acetylation:

-

Add 600 µL of acetic anhydride to the dried sample.

-

Heat the mixture at 37°C for 45 minutes.

-

Stop the reaction by freezing the sample at -15°C for 15 minutes.

-

-

Extraction:

-

Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

-

Extract the alditol acetate derivatives with 2 mL of chloroform. Vortex and centrifuge to separate the layers.

-

Collect the lower chloroform layer. Repeat the extraction two more times.

-

Combine the chloroform extracts and evaporate to dryness.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried derivative in a suitable volume of chloroform (e.g., 1.5 mL).

-

Transfer an aliquot to a GC vial for analysis.

-

Data Presentation

| Parameter | Value | Method | Matrix | Reference |

| Sample Concentration | ~3.125 mg/mL (final) | Oximation-Silylation | Standard | |

| Monitor Ion (m/z) for this compound derivative | 323 | Methoxime-trimethylsilylation | Blood Plasma | |

| Natural Isotope Contribution to m/z 323 | 0.69% | Methoxime-trimethylsilylation | Blood Plasma | |

| CV for D-[13C6]glucose measurement | <0.6% (up to 40 min), ~1.7% (by 240 min) | LC-MS | In Vivo |

Visualizations

Experimental Workflow

Application Note: LC-MS Method for Quantifying D-Glucose-¹³C₆ Enrichment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique in metabolic research, offering deep insights into the dynamic fluxes of metabolic pathways. D-Glucose-¹³C₆, a non-radioactive, stable isotope-labeled form of glucose, serves as a key tracer for studying central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. When introduced into a biological system, the ¹³C-labeled carbon backbone of glucose can be tracked as it is incorporated into various downstream metabolites.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideal for this purpose. A significant advantage of LC-MS over traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods is the elimination of the need for chemical derivatization of glucose, which simplifies sample preparation and reduces analytical uncertainty.[2][3][4]

This application note provides a detailed protocol for the quantification of D-Glucose-¹³C₆ enrichment in biological samples using LC-MS, from sample preparation to data analysis.

Principle of the Method